

An In-depth Technical Guide to Calcium Gluceptate Hydrates

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Compound of Interest

Compound Name: *Calcium Gluceptate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Calcium Gluceptate** hydrates, focusing on their core properties, analytical methodologies, and formulation considerations. The information is intended to support research, development, and quality control activities involving this important pharmaceutical ingredient.

Introduction to Calcium Gluceptate

Calcium Gluceptate, the calcium salt of glucoheptonic acid, is utilized primarily to treat or prevent calcium deficiencies (hypocalcemia)^{[1][2]}. It can exist in various forms, including as an anhydrous substance or as hydrates with differing amounts of water of crystallization^{[3][4]}. The specific form of **Calcium Gluceptate** significantly influences its physicochemical properties, such as solubility and stability, which are critical factors in pharmaceutical formulation^{[5][6]}.

Calcium Gluceptate is described as the calcium salt of the alpha epimer of glucoheptonic acid, or a mixture of the alpha and beta epimers^{[3][7]}. The ratio of these epimers has been shown to affect the stability of its solutions^{[6][8]}.

Physicochemical Properties

The properties of **Calcium Gluceptate** are intrinsically linked to its physical form, with notable differences observed between its crystalline hydrate and amorphous anhydrous forms.

Forms and Hydration States

Calcium Gluceptate can be found in the following forms:

- Crystalline Hydrate (I): Contains 3.5 molecules of water of crystallization per atom of calcium[5][9]. This form is sparingly soluble in water[9].
- Crystalline Anhydrate (II): A dehydrated form of the crystalline hydrate with higher apparent water solubility[5].
- Amorphous Anhydrate (III): A very soluble form that was more common commercially before 1980[5][9].
- Dihydrate (2H₂O): Another hydrated form mentioned in pharmacopeial monographs[4][7].

Solubility

The solubility of **Calcium Gluceptate** is highly dependent on its solid-state form. The amorphous anhydrate is significantly more soluble than the crystalline hydrate.

Table 1: Aqueous Solubility of Different Forms of **Calcium Gluceptate**

Form	Solubility	Reference
Crystalline Hydrate (I)	0.06 molal (\approx 3.3% w/v) at 25.5°C	[5]
Crystalline Anhydrate (II)	Apparent solubility of 1.3 molal	[5]
Amorphous Anhydrate (III)	> 2 molal	[5]
General	Very soluble in water	[7][10]

Stability

The stability of **Calcium Gluceptate** solutions is a critical concern, with precipitation being a known issue[6][8][11]. Factors influencing stability include:

- Epimeric Ratio: Solutions with a higher proportion of the alpha-epimer tend to be less stable[6][8]. Material complying with USP specifications (pure alpha-epimer) is the least stable in solution[6].
- Presence of Seed Crystals: Seed crystals of the insoluble hydrate can induce precipitation[8].
- Temperature: Autoclaving can destroy seed crystals and lead to more stable solutions[5][8].

Quantitative Data

Water Content of Hydrates

The water content of different **Calcium Gluceptate** hydrates is a key parameter for their characterization and is typically determined by thermogravimetric analysis (TGA).

Table 2: Theoretical Water Content of **Calcium Gluceptate** Hydrates

Hydrate Form	Maximum Weight Loss (%)	Reference
Anhydrous	≤ 1.0	[4][7]
Dihydrate (2H ₂ O)	≤ 6.9	[4][7]
Hemihydrate (3.5H ₂ O)	≤ 11.4	[4][7]

Pharmacokinetic Parameters

A study comparing the bioavailability of **Calcium Gluceptate** with Calcium Carbonate in healthy adult volunteers provided the following data.

Table 3: Relative Bioavailability and Pharmacokinetic Parameters of **Calcium Gluceptate** vs. Calcium Carbonate

Parameter	Time	Value	Reference
Relative Oral Bioavailability (F)	6 hours	92%	[12] [13] [14]
Relative Oral Bioavailability (F)	12 hours	89%	[12] [13] [14]
90% CI for Cmax ratio (Test/Reference)	12 hours	77.09%–120.31%	[12] [13] [14]
90% CI for AUC0–t ratio (Test/Reference)	12 hours	60.58%–122.30%	[12] [13] [14]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quality control of **Calcium Gluceptate** hydrates.

Determination of Water Content (Loss on Drying)

This method uses thermogravimetric analysis to determine the percentage of volatile substances.

- Apparatus: Calibrated thermogravimetric analyzer.
- Sample Size: 10 to 25 mg of **Calcium Gluceptate**, accurately weighed.
- Procedure:
 - Heat the sample at a rate of 5°C per minute.
 - Maintain a nitrogen atmosphere with a flow rate of 40 mL per minute.
 - Record the thermogram up to 150°C.
- Interpretation: The percentage weight loss corresponds to the water content. Weight loss occurring above approximately 160°C is indicative of decomposition and should not be considered as loss on drying^{[3][4][7]}.

Assay (Determination of Calcium Gluceptate Content)

This is a titrimetric method to determine the purity of **Calcium Gluceptate**.

- Sample Preparation: Dissolve approximately 800 mg of **Calcium Gluceptate**, accurately weighed, in 150 mL of water containing 2 mL of 3 N hydrochloric acid[3][15][16].
- Titration:
 - While stirring, add about 25 mL of 0.05 M edetate disodium (EDTA) from a 50-mL buret.
 - Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.
 - Continue the titration with 0.05 M edetate disodium to a blue endpoint.
- Calculation: Each mL of 0.05 M edetate disodium is equivalent to 24.52 mg of C14H26CaO16[3][15].

Analysis of α - and β -Epimers

This gas chromatography (GC) method quantifies the proportion of the alpha- and beta-epimers.

- Sample Preparation:
 - Pass an aqueous solution of **Calcium Gluceptate** through a cation-exchange resin to obtain a mixture of glucoheptonic acids and their corresponding lactones[6].
 - Freeze-dry the resulting solution[6].
 - Convert the acid-lactone mixture completely to the γ -lactones using concentrated hydrochloric acid[6].
 - Form trimethylsilyl (TMS) derivatives of the lactones by reacting with trimethylsilylimidazole in pyridine[8].
- Chromatographic Conditions:
 - Column: 3% OV-225[8].

- Detector: Flame ionization detector (FID)[8].
- Analysis: The two peaks observed correspond to the TMS derivatives of the γ -lactones of the α - and β -glucoheptonic acids[8].

Test for Reducing Sugars

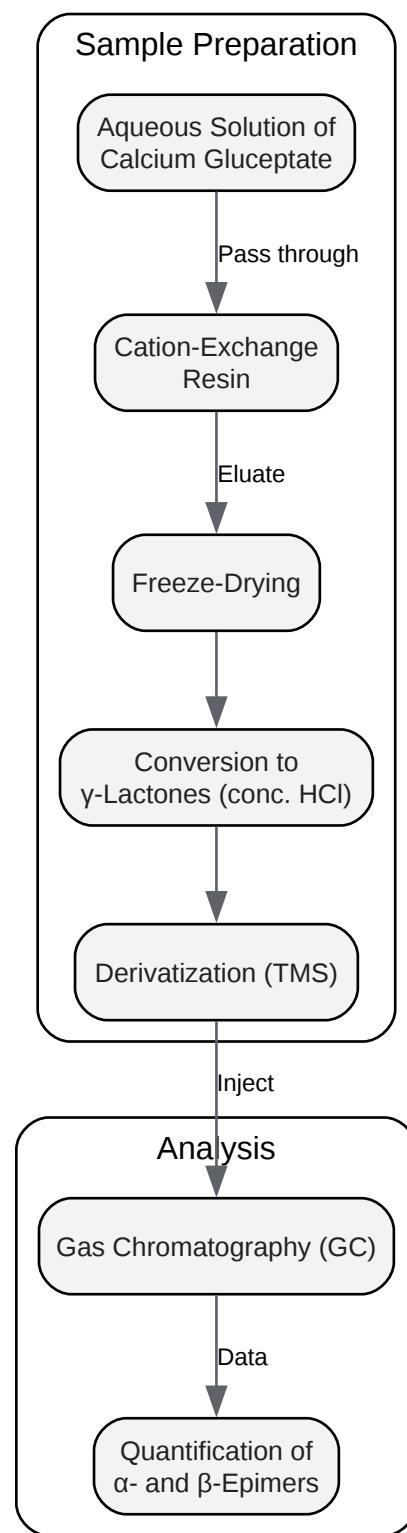
This is a qualitative test to detect the presence of reducing sugars.

- Procedure:
 - Dissolve 0.50 g of **Calcium Gluceptate** in 10 mL of hot water[3][15].
 - Add 2 mL of 3 N hydrochloric acid and boil for about 2 minutes, then cool[3][15].
 - Add 5 mL of sodium carbonate solution, let it stand for 5 minutes, dilute to 20 mL with water, and filter[3][15].
 - Add 5 mL of the clear filtrate to about 2 mL of alkaline cupric tartrate solution and boil for 1 minute[3][15].
- Acceptance Criteria: No red precipitate is formed immediately[3][15].

Visualizations

Experimental Workflow for Epimer Analysis

The following diagram illustrates the workflow for the gas chromatographic analysis of **Calcium Gluceptate** epimers.

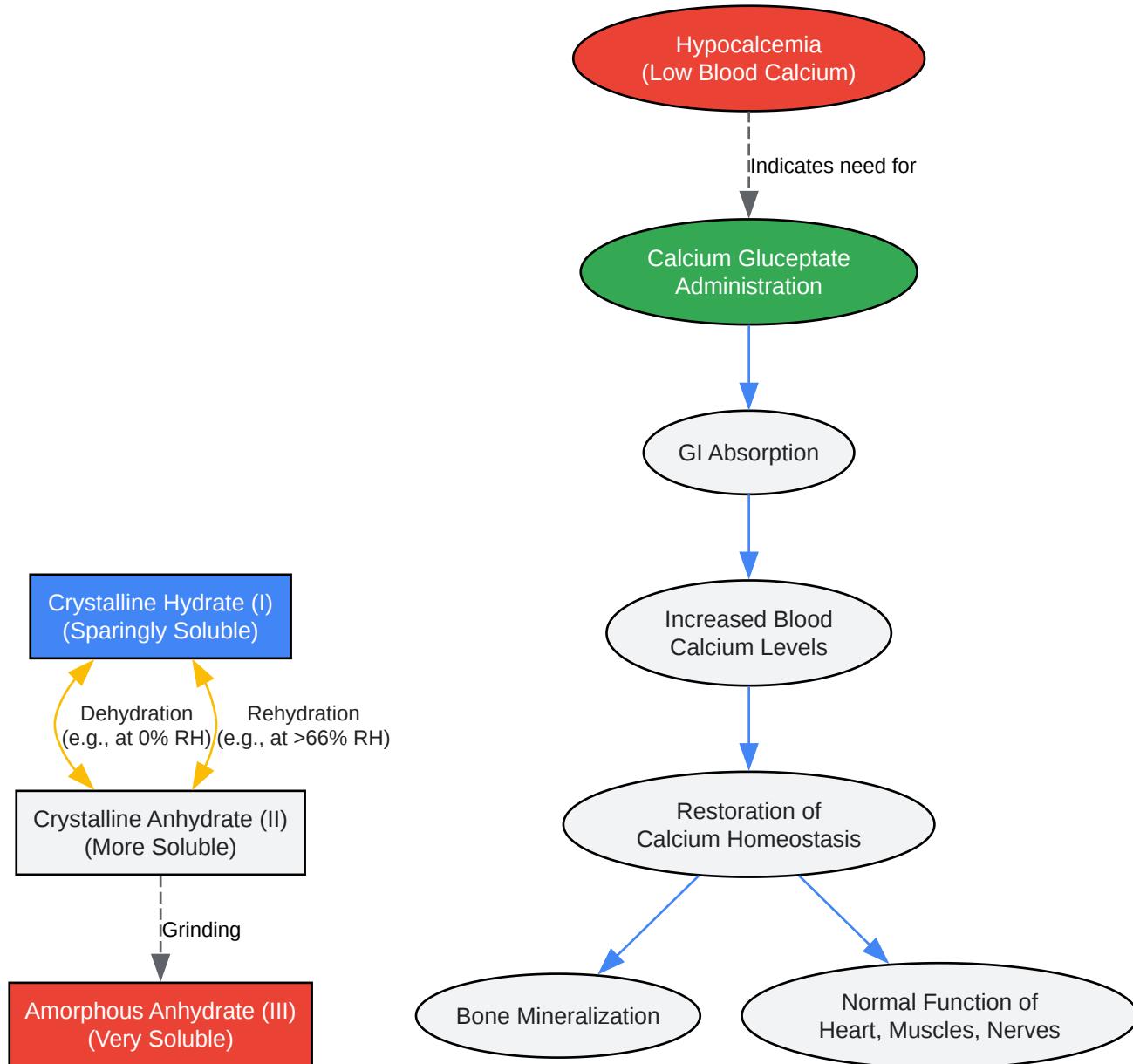


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Caption: Workflow for the analysis of α - and β -epimers of **Calcium Gluceptate**.

Interconversion of Calcium Gluceptate Forms

This diagram shows the relationship and interconversion between the different solid-state forms of **Calcium Gluceptate**.



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